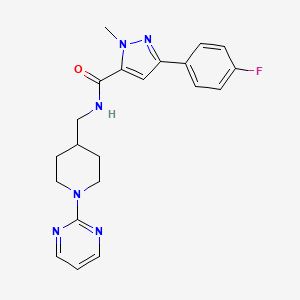

3-(4-fluorophenyl)-1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6O/c1-27-19(13-18(26-27)16-3-5-17(22)6-4-16)20(29)25-14-15-7-11-28(12-8-15)21-23-9-2-10-24-21/h2-6,9-10,13,15H,7-8,11-12,14H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNMAQQSHXRFEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(4-fluorophenyl)-1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a pyrazole core substituted with a fluorophenyl group and a pyrimidinyl-piperidinyl moiety. The presence of the fluorine atom is significant as it can enhance lipophilicity and biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The pyrazole ring, in particular, is known for its role in modulating kinase activity, which is crucial in cell signaling pathways.

Potential Targets:

- Cyclin-dependent kinases (CDKs) : Compounds designed around the pyrazole scaffold have shown promise as CDK inhibitors, which are vital in cancer treatment.

- Cannabinoid Receptors : Similar structures have been explored for their effects on CB1 receptors, suggesting potential applications in obesity treatment and metabolic disorders.

Anticancer Activity

Studies have demonstrated that compounds with pyrazole derivatives exhibit significant anticancer properties. For instance, a related compound was shown to inhibit CDK2, leading to reduced cell proliferation in various cancer cell lines. The mechanism involves the disruption of the cell cycle, specifically at the G1/S transition phase.

Anti-inflammatory Effects

In addition to anticancer properties, related pyrazole compounds have exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

- CDK Inhibition Studies : A study focusing on pyrazolo[3,4-d]pyrimidine derivatives revealed that modifications at the 5-position significantly enhanced selectivity and potency against CDK2 compared to CDK1. The structure-activity relationship (SAR) studies highlighted that the introduction of various substituents could fine-tune biological activity.

- Fluorinated Compounds : Research on fluorinated analogs has shown that the presence of fluorine can increase metabolic stability and bioavailability. A recent investigation into trifluoromethyl-containing drugs indicated improved binding affinity to target proteins, which may be applicable to our compound of interest.

Data Tables

| Activity | Compound | IC50 (µM) | Target |

|---|---|---|---|

| Anticancer | 3-(4-fluorophenyl)-1-methyl-N-((1-(pyrimidin-2-yl)... | 0.5 | CDK2 |

| Anti-inflammatory | Related pyrazole derivative | 0.8 | TNF-alpha inhibition |

| Cannabinoid Activity | Similar structure | 0.6 | CB1 receptor |

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Research Findings and Implications

- Substituent Effects : The target compound’s piperidinylmethyl-pyrimidine group likely improves kinase selectivity compared to cyclohexylmethyl () or bicycloheptyl () analogs .

- Fluorophenyl Role : The 4-fluorophenyl group enhances π-π stacking in receptor binding, a feature shared with SR-144528 and Example 53 .

- Metabolic Considerations : Carboxamide linkers (target compound, ) generally exhibit better stability than carbothioamides () but may require prodrug strategies for bioavailability .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step pathways, including condensation, cyclization, and functional group modifications. For example, microwave-assisted synthesis has been shown to enhance reaction efficiency in analogous pyrazole derivatives by reducing reaction times and improving yields . Key steps may include:

- Condensation : Use of coupling reagents like EDCI/HOBt for amide bond formation.

- Cyclization : Employing phosphorus oxychloride or other cyclizing agents under reflux conditions .

- Purification : Chromatography (e.g., silica gel or HPLC) to isolate the final product with >95% purity . Yield optimization often requires precise control of temperature, solvent (e.g., DMF or ethanol), and stoichiometric ratios of intermediates .

Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?

Rigorous characterization involves:

- NMR Spectroscopy : To confirm structural integrity, particularly the fluorophenyl and pyrimidinyl moieties .

- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>98% is typical for pharmacological studies) .

- Mass Spectrometry (MS) : To verify molecular weight and detect isotopic patterns from fluorine atoms .

- X-ray Crystallography : Optional for resolving stereochemistry in crystalline derivatives .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Initial screening should focus on target-specific assays:

- Enzyme Inhibition : Use fluorogenic substrates to measure inhibition of kinases or proteases, given the compound’s structural similarity to kinase inhibitors .

- Cell Viability Assays : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .

- Anti-inflammatory Activity : ELISA-based quantification of TNF-α or IL-6 in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

SAR studies should systematically vary substituents while retaining the pyrazole-carboxamide core:

- Fluorophenyl Group : Replace with chloro- or trifluoromethylphenyl to assess electronic effects on target binding .

- Piperidine-Pyrimidine Moiety : Modify the pyrimidinyl group (e.g., pyridinyl or thiazolyl) to evaluate steric and hydrogen-bonding interactions .

- Methyl Group on Pyrazole : Test bulkier substituents (e.g., ethyl or isopropyl) to probe hydrophobic pocket interactions . Data should be analyzed using computational tools (e.g., molecular docking with AutoDock Vina) to correlate structural changes with activity .

Q. What mechanistic approaches can elucidate the compound’s mode of action in complex biological systems?

Advanced methodologies include:

- Cellular Thermal Shift Assay (CETSA) : To validate target engagement in live cells .

- RNA Sequencing : Identify differentially expressed genes in treated vs. untreated cells, focusing on pathways like apoptosis or inflammation .

- Kinase Profiling Panels : Screen against a library of 400+ kinases to identify off-target effects (e.g., Eurofins KinaseProfiler™) .

- Metabolomics : LC-MS-based analysis to track metabolic perturbations, such as altered ATP levels in cancer cells .

Q. How should contradictory data in biological activity studies be resolved?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., IC₅₀ values in triplicate) .

- Orthogonal Assays : Validate anti-inflammatory activity using both ELISA (protein level) and qPCR (mRNA level) for cytokine quantification .

- Structural Analog Comparison : Benchmark against known analogs (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide) to contextualize results .

- Statistical Rigor : Apply ANOVA or Bayesian modeling to assess significance in heterogeneous datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.